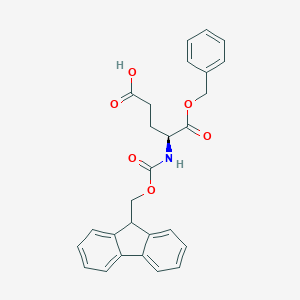![molecular formula C13H19NO B037940 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 111342-09-7](/img/structure/B37940.png)
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as PMA-2, is a psychoactive compound that belongs to the amphetamine family. It is a synthetic drug that is chemically similar to MDMA (3,4-methylenedioxymethamphetamine) and is often sold as a substitute for MDMA. PMA-2 is a potent stimulant that can cause hallucinations, hyperthermia, and other adverse effects.
Wirkmechanismus
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased activity in the central nervous system, leading to the stimulant effects of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one.
Biochemical and Physiological Effects
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to organ damage in the long term. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been shown to cause hallucinations, paranoia, and other adverse psychological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize and can be used as a tool to study the effects of amphetamines on the central nervous system. However, 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is a potent stimulant that can cause adverse effects in animal models. It is also not widely available and can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one. One area of interest is the long-term effects of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one on the brain and other organs. Another area of interest is the development of new drugs based on the structure of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one that have fewer adverse effects. Finally, research on the potential therapeutic uses of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one and related compounds is also an area of interest.
Conclusion
In conclusion, 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is a synthetic drug that belongs to the amphetamine family. It is a potent stimulant that can cause hallucinations, hyperthermia, and other adverse effects. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has a number of advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one involves the reaction of 4-isobutylphenylacetone with ammonium acetate and methylamine. This reaction produces 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one as a white crystalline powder. The synthesis of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been used as a tool to study the mechanism of action of amphetamines and their effects on the brain.
Eigenschaften
CAS-Nummer |
111342-09-7 |
|---|---|
Produktname |
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-amino-1-[4-(2-methylpropyl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8,14H2,1-3H3 |
InChI-Schlüssel |
MTHGEDVZIWECQK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)N |
Synonyme |
1-Propanone, 2-amino-1-[4-(2-methylpropyl)phenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






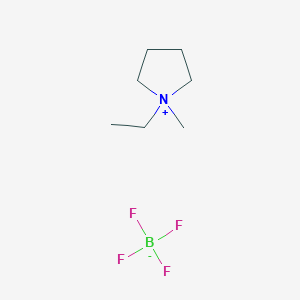
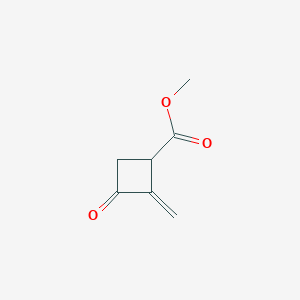
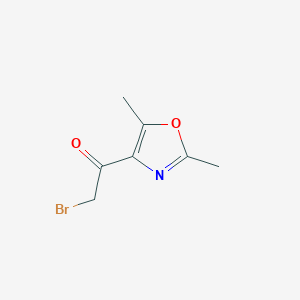
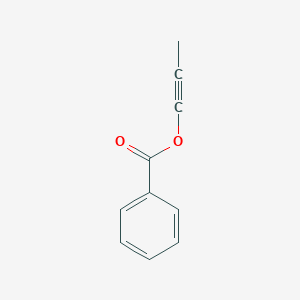
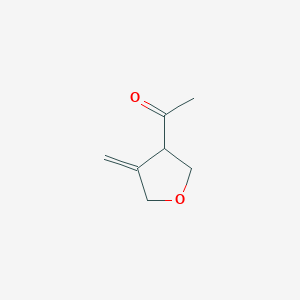
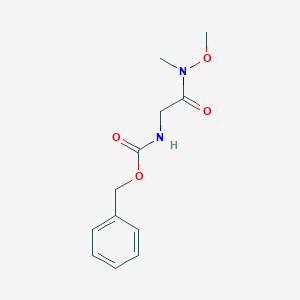
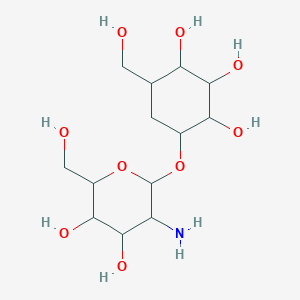
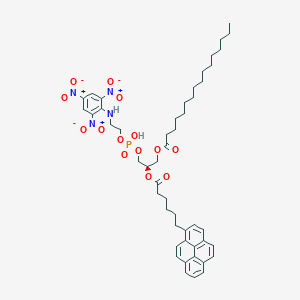
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
